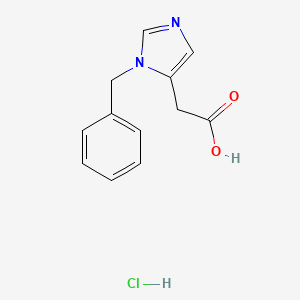

2-氯-1H-苯并咪唑-4-羧酸甲酯

描述

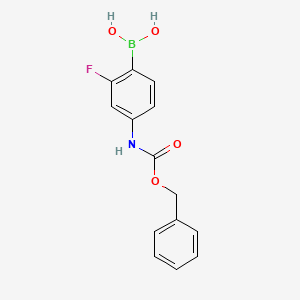

“Methyl 2-chloro-1H-benzimidazole-4-carboxylate” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

Benzimidazole derivatives are synthesized by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . The synthesis of benzimidazole has been a focus due to its potential in the development of new entities targeting malignant cells .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore that resembles naturally occurring purine nucleotides . It contains a 4,5,6,7-tetrahydrothienopyridin-2-yl moiety and a methyl group at N1 of the benzimidazole core .Chemical Reactions Analysis

Benzimidazole and its derivatives have demonstrated bioactivities as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . For instance, a compound containing a benzimidazole core revealed better potency against PARP-1 and PARP-2 compared to other analogues .Physical and Chemical Properties Analysis

The physical and chemical properties of “methyl 2-chloro-1H-benzimidazole-4-carboxylate” can be found in databases like PubChem .科学研究应用

抗菌活性

苯并咪唑衍生物因其抗菌特性而被广泛研究。 苯并咪唑与核苷酸的结构相似,使其能够与生物体内的生物聚合物相互作用,从而使其对多种微生物病原体有效 。苯并咪唑环的 2 位和 5 位修饰导致开发出许多具有抗菌功效的活性药物。

抗癌特性

苯并咪唑核心是许多表现出显著抗癌活性的化合物的组成部分。研究人员合成了各种苯并咪唑衍生物,并对其进行筛选,以确定其肿瘤生长抑制特性。 一些衍生物在临床前模型中显示出令人鼓舞的结果,显著抑制了肿瘤生长 。

抗病毒用途

苯并咪唑衍生物也被确定为有效的抗病毒剂。它们干扰病毒复制的能力使其在治疗由病毒引起的疾病方面具有价值。 这包括对具有抗呼吸道合胞病毒活性的化合物的研究,以及其他化合物 。

驱虫应用

苯并咪唑衍生物最早被公认的用途之一是作为驱虫剂。这些化合物可有效治疗寄生虫感染。 噻苯达唑的发现,一种苯并咪唑衍生物,推动了对这类化合物驱虫活性的进一步研究 。

抗炎和镇痛应用

苯并咪唑部分已被整合到表现出抗炎和镇痛作用的化合物中。 这些特性使苯并咪唑衍生物在开发治疗慢性疼痛和炎症性疾病的新药方面具有用处 。

这些应用都证明了苯并咪唑核心在药物化学中的多功能性。该领域的持续研究和开发继续扩展这些化合物在各个治疗领域的潜在用途。 引用的文章更深入地介绍了苯并咪唑衍生物的合成和药理学特征,这对于进一步探索可能非常有用 .

作用机制

Target of Action

Methyl 2-chloro-1H-benzimidazole-4-carboxylate, also known as methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate, is a compound that has been synthesized and evaluated for various biological activities

Mode of Action

It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides .

Biochemical Pathways

Benzimidazole derivatives have been reported to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Result of Action

It has been reported that some benzimidazole derivatives can stimulate s/g2 cell cycle arrest, and downregulation of cyclin b1, cdk2, and pcna .

Action Environment

It is known that the chemical properties of benzimidazole derivatives, such as being highly soluble in water and other polar solvents, can influence their action .

安全和危害

未来方向

The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance . Therefore, the future directions of “methyl 2-chloro-1H-benzimidazole-4-carboxylate” and other benzimidazole derivatives could be in the field of precision medicine .

生化分析

Biochemical Properties

Methyl 2-chloro-1H-benzimidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including methyl 2-chloro-1H-benzimidazole-4-carboxylate, have been shown to inhibit certain enzymes such as casein kinases . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

Methyl 2-chloro-1H-benzimidazole-4-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of methyl 2-chloro-1H-benzimidazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzimidazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . These interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-chloro-1H-benzimidazole-4-carboxylate can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, benzimidazole derivatives have been shown to exhibit stable biological activity over extended periods, with minimal degradation . These findings are important for understanding the compound’s potential therapeutic applications.

属性

IUPAC Name |

methyl 2-chloro-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEUCNCKSCQHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171129-05-7 | |

| Record name | methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)